molecular formula C15H14N4O2 B11173573 N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11173573
M. Wt: 282.30 g/mol
InChI Key: WWZUWOCEASPMSX-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: is a complex organic compound that features a pyrrolidine ring substituted with a phenyl group, a carboxamide group, and two cyanomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with cyanomethylating agents. One common method is the reaction of a pyrrolidine derivative with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: The compound’s reactivity and versatility make it useful in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their function or modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C15H14N4O2/c16-6-8-18(9-7-17)15(21)12-10-14(20)19(11-12)13-4-2-1-3-5-13/h1-5,12H,8-11H2

InChI Key

WWZUWOCEASPMSX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N(CC#N)CC#N

Origin of Product

United States

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